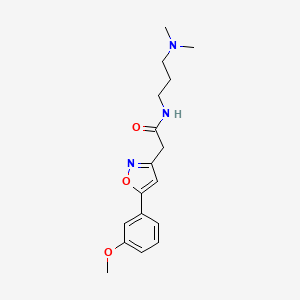
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects and to enhance the production of nitric oxide, which plays a role in blood vessel dilation and immune function. This compound has also been shown to induce fever and to cause changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer development and for testing potential cancer treatments. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specialized equipment, which can be expensive. In addition, this compound has been shown to have toxic effects at high doses, which can limit its usefulness in certain experiments.
Orientations Futures
For research on N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide include the development of new cancer treatments, the identification of biomarkers, and ongoing research into its mechanism of action.
Méthodes De Synthèse
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is carefully controlled to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity in a range of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-20(2)9-5-8-18-17(21)12-14-11-16(23-19-14)13-6-4-7-15(10-13)22-3/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHLOSLMMULSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2903965.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)


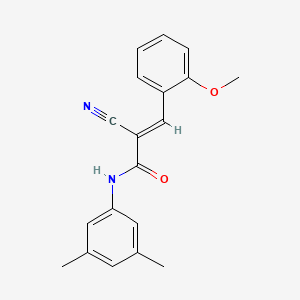
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)

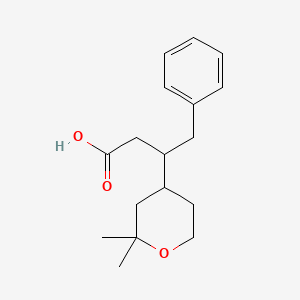
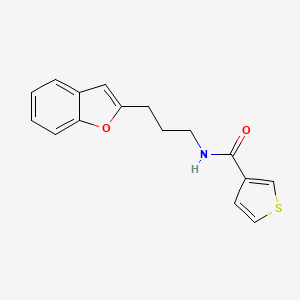

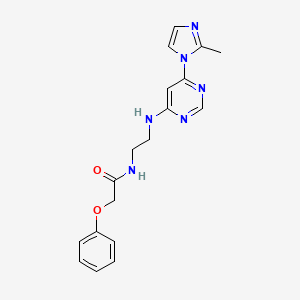
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)